2-{[1-(2-Fluoro-4-methoxyphenyl)ethyl]amino}ethan-1-ol 2-{[1-(2-Fluoro-4-methoxyphenyl)ethyl]amino}ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17792242
InChI: InChI=1S/C11H16FNO2/c1-8(13-5-6-14)10-4-3-9(15-2)7-11(10)12/h3-4,7-8,13-14H,5-6H2,1-2H3
SMILES:
Molecular Formula: C11H16FNO2
Molecular Weight: 213.25 g/mol

2-{[1-(2-Fluoro-4-methoxyphenyl)ethyl]amino}ethan-1-ol

CAS No.:

Cat. No.: VC17792242

Molecular Formula: C11H16FNO2

Molecular Weight: 213.25 g/mol

* For research use only. Not for human or veterinary use.

2-{[1-(2-Fluoro-4-methoxyphenyl)ethyl]amino}ethan-1-ol -

Specification

Molecular Formula C11H16FNO2
Molecular Weight 213.25 g/mol
IUPAC Name 2-[1-(2-fluoro-4-methoxyphenyl)ethylamino]ethanol
Standard InChI InChI=1S/C11H16FNO2/c1-8(13-5-6-14)10-4-3-9(15-2)7-11(10)12/h3-4,7-8,13-14H,5-6H2,1-2H3
Standard InChI Key DETWEJFVSJHMJC-UHFFFAOYSA-N
Canonical SMILES CC(C1=C(C=C(C=C1)OC)F)NCCO

Introduction

2-{[1-(2-Fluoro-4-methoxyphenyl)ethyl]amino}ethan-1-ol is an organic compound that belongs to the class of amino alcohols. It features a 2-fluoro-4-methoxyphenyl group attached to an ethylamine moiety, which makes it a derivative of amino alcohols. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in pharmaceutical research.

Synthesis of 2-{[1-(2-Fluoro-4-methoxyphenyl)ethyl]amino}ethan-1-ol

The synthesis of this compound typically involves several key steps, including acylation, reduction, and amination processes. These reactions require careful control of conditions such as temperature and reaction time to maximize yield and purity.

Synthesis Steps

  • Acylation: The initial step involves the acylation of a suitable precursor to introduce the carbonyl group.

  • Reduction: The carbonyl group is then reduced to form an alcohol or amine intermediate.

  • Amination: The final step involves the introduction of the amino group to form the desired amino alcohol.

Spectroscopic Data

Spectroscopic TechniqueKey Features
NMR SpectroscopyProvides detailed information about the molecular structure, including the presence of aromatic protons and aliphatic groups.
IR SpectroscopyHelps identify functional groups such as hydroxyl (-OH), amino (-NH2), and aromatic rings.

Biological Activity and Applications

The compound is studied for its potential therapeutic effects, particularly in cancer research. It may interact with biological targets, affecting signaling pathways crucial for cell survival and proliferation.

Potential Therapeutic Applications

  • Cancer Research: Inhibition of specific kinases could lead to reduced tumor growth.

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development.

Storage and Handling

2-{[1-(2-Fluoro-4-methoxyphenyl)ethyl]amino}ethan-1-ol requires proper storage conditions to maintain its stability. It is typically stored under cold-chain conditions to prevent degradation .

Safety Precautions

  • Handling: Wear protective gloves and goggles.

  • Storage: Keep away from heat sources and moisture.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator